molecular formula C29H36ClN7O6 B1230250 Tedralan CAS No. 8057-98-5

Tedralan

Cat. No.: B1230250
CAS No.: 8057-98-5
M. Wt: 614.1 g/mol
InChI Key: NKJQUBGQMMGWMJ-JBURPYQASA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of Tedralan involves the preparation of theophylline, which is derived from xanthine. The industrial production of theophylline typically involves the methylation of xanthine using methyl iodide under basic conditions. The reaction is carried out in a solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete methylation .

Chemical Reactions Analysis

Tedralan, or theophylline, undergoes several types of chemical reactions:

    Oxidation: Theophylline can be oxidized to form various metabolites. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions of theophylline are less common but can be achieved using reducing agents like sodium borohydride.

    Substitution: Theophylline can undergo substitution reactions, particularly at the nitrogen atoms. Common reagents for these reactions include alkyl halides and acyl chlorides.

    Major Products: The major products formed from these reactions include methylxanthines and other substituted xanthines.

Scientific Research Applications

Tedralan has a wide range of applications in scientific research:

Mechanism of Action

Theophylline, the active ingredient in Tedralan, exerts its effects through several mechanisms:

    Bronchodilation: It relaxes the smooth muscles of the airways by inhibiting phosphodiesterase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels.

    Anti-inflammatory: Theophylline reduces airway responsiveness to allergens and other irritants by inhibiting the release of inflammatory mediators.

    Cardiovascular Effects: It stimulates the myocardium and increases cardiac output by reducing venous pressure.

Comparison with Similar Compounds

Tedralan is unique compared to other bronchodilators due to its multi-faceted mechanism of action. Similar compounds include:

This compound stands out due to its balanced profile of bronchodilation, anti-inflammatory effects, and cardiovascular benefits, making it a versatile option for treating respiratory conditions.

Properties

CAS No.

8057-98-5

Molecular Formula

C29H36ClN7O6

Molecular Weight

614.1 g/mol

IUPAC Name

1,3-dimethyl-7H-purine-2,6-dione;5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione;(1R,2S)-2-(methylamino)-1-phenylpropan-1-ol;hydrochloride

InChI

InChI=1S/C12H12N2O3.C10H15NO.C7H8N4O2.ClH/c1-2-12(8-6-4-3-5-7-8)9(15)13-11(17)14-10(12)16;1-8(11-2)10(12)9-6-4-3-5-7-9;1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;/h3-7H,2H2,1H3,(H2,13,14,15,16,17);3-8,10-12H,1-2H3;3H,1-2H3,(H,8,9);1H/t;8-,10-;;/m.0../s1

InChI Key

NKJQUBGQMMGWMJ-JBURPYQASA-N

SMILES

CCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2.CC(C(C1=CC=CC=C1)O)NC.CN1C2=C(C(=O)N(C1=O)C)NC=N2.Cl

Isomeric SMILES

CCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2.C[C@@H]([C@@H](C1=CC=CC=C1)O)NC.CN1C2=C(C(=O)N(C1=O)C)NC=N2.Cl

Canonical SMILES

CCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2.CC(C(C1=CC=CC=C1)O)NC.CN1C2=C(C(=O)N(C1=O)C)NC=N2.Cl

Key on ui other cas no.

8057-98-5

Synonyms

ephedrine - phenobarbital - theophylline
ephedrine, phenobarbital, theophylline drug combination
Tedral
tedralan

Origin of Product

United States

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